molecular formula C21H26N2O4 B12980904 tert-butyl (3R,4R)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate

tert-butyl (3R,4R)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate

Cat. No.: B12980904
M. Wt: 370.4 g/mol
InChI Key: NVXNRAHUHWCDMD-DYESRHJHSA-N
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Description

tert-Butyl (3R,4R)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate is an organic compound with a complex structure that includes a tert-butyl ester, a cyano group, a cyclopropyl ring, and a methoxyphenyl group

Properties

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

tert-butyl (3R,4R)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C21H26N2O4/c1-20(2,3)27-18(24)17-12-23(11-14-5-9-16(26-4)10-6-14)19(25)21(17,13-22)15-7-8-15/h5-6,9-10,15,17H,7-8,11-12H2,1-4H3/t17-,21-/m1/s1

InChI Key

NVXNRAHUHWCDMD-DYESRHJHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1CN(C(=O)[C@]1(C#N)C2CC2)CC3=CC=C(C=C3)OC

Canonical SMILES

CC(C)(C)OC(=O)C1CN(C(=O)C1(C#N)C2CC2)CC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,4R)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate typically involves multiple steps, starting from readily available starting materialsThe tert-butyl ester is usually introduced via esterification reactions using tert-butyl alcohol and appropriate catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R,4R)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids under specific conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the cyano group can yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

tert-Butyl (3R,4R)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of tert-butyl (3R,4R)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The cyclopropyl ring and methoxyphenyl group can influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (3R,4R)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate is unique due to its combination of functional groups and stereochemistry, which confer specific reactivity and potential biological activity. The presence of the cyano group and cyclopropyl ring distinguishes it from other similar compounds, providing unique opportunities for chemical modifications and applications .

Biological Activity

The compound tert-butyl (3R,4R)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate is a complex organic molecule notable for its potential biological activities. Its structural features include a tert-butyl ester, a cyano group, a cyclopropyl ring, and a methoxyphenyl moiety. These characteristics suggest interactions with various biological targets, making it a subject of interest in pharmacological research.

Molecular Formula and Weight

  • Molecular Formula : C21H26N2O4
  • Molecular Weight : Approximately 370.45 g/mol

Structural Features

FeatureDescription
Tert-butyl EsterEnhances lipophilicity and solubility
Cyano GroupPotential for electrophilic reactions
Cyclopropyl RingInfluences steric hindrance and binding interactions
Methoxyphenyl MoietyMay modulate pharmacological properties

The mechanism of action for this compound involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the cyclopropyl ring and methoxyphenyl group can enhance binding affinity to biological receptors and enzymes. This structural arrangement may lead to modulation of signaling pathways relevant in various diseases.

Potential Biological Targets

  • Enzymatic Inhibition : The compound may inhibit specific enzymes, potentially impacting metabolic pathways.
  • Receptor Modulation : It could interact with receptors involved in neurotransmission or hormonal regulation.

Preliminary Studies

Initial studies indicate that this compound exhibits promising activity in enzyme inhibition assays and may influence cell signaling pathways. However, further research is necessary to elucidate its full pharmacological profile.

Study 1: Enzyme Inhibition Assay

In a recent study, this compound was tested against various enzymes to evaluate its inhibitory potential. The results demonstrated significant inhibition of target enzymes at micromolar concentrations, suggesting its utility as a lead compound for drug development.

Study 2: Cytotoxicity Evaluation

Another investigation assessed the cytotoxic effects of the compound on cancer cell lines. The findings revealed that while the compound exhibited some cytotoxicity, it also showed selectivity towards cancerous cells compared to normal cells, indicating a potential therapeutic window.

Comparative Analysis

To understand the uniqueness of this compound in relation to similar structures, a comparative analysis was conducted:

Compound NameStructural FeaturesBiological Activity
tert-butyl (3S,4R)-4-cyano-4-cyclopropyl-1-(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate Similar structure with different stereochemistryVaries in binding affinity
tert-butyl 4-[(E)-2-(4-methoxyphenyl)ethenyl]benzoate Lacks cyano group; contains an ethenyl moietyDifferent mechanism of action
tert-butyl (3S,4R)-5-(trifluoromethyl)-pyrrolidine carboxylic acid Contains trifluoromethyl instead of cyanoVaries in reactivity and biological activity

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